1-Phenylhex-5-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhex-5-ene-1,4-dione is an organic compound characterized by a phenyl group attached to a hexene chain with two ketone functionalities at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhex-5-ene-1,4-dione can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with hexane-2,5-dione under acidic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhex-5-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Phenylhex-5-ene-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Phenylhex-5-ene-1,4-dione involves its interaction with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can influence biological pathways and chemical processes.
Comparison with Similar Compounds
1-Phenylhexane-1,4-dione: Similar structure but lacks the double bond.
1-Phenylpent-4-ene-1,3-dione: Shorter chain length and different positioning of functional groups.
Uniqueness: 1-Phenylhex-5-ene-1,4-dione is unique due to its combination of a phenyl group, a hexene chain, and two ketone functionalities
Properties
CAS No. |
70353-42-3 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-phenylhex-5-ene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
DRGXVJDRRMCIDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.